Phenylephrine pidolate

Description

Properties

CAS No. |

93963-54-3 |

|---|---|

Molecular Formula |

C14H20N2O5 |

Molecular Weight |

296.32 g/mol |

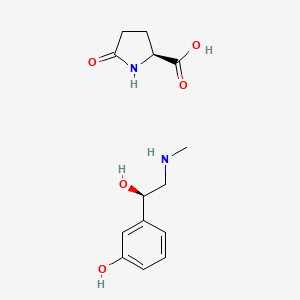

IUPAC Name |

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H13NO2.C5H7NO3/c1-10-6-9(12)7-3-2-4-8(11)5-7;7-4-2-1-3(6-4)5(8)9/h2-5,9-12H,6H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t9-;3-/m00/s1 |

InChI Key |

NSUXTBXMGMEBDG-SCKZZFMESA-N |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenylephrine Pidolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phenylephrine pidolate, a salt formed from the alpha-1 adrenergic agonist phenylephrine and the naturally occurring amino acid derivative, pidolic acid (also known as pyroglutamic acid). This document outlines a proposed synthetic route, detailed analytical characterization protocols, and the underlying biochemical signaling pathway of its active pharmaceutical ingredient, phenylephrine.

Synthesis of this compound

This compound is formed through a straightforward acid-base reaction between the basic phenylephrine free base and the acidic L-pidolic acid. The synthesis involves two primary stages: the preparation of the precursors and the subsequent salt formation.

Precursor Preparation

1.1.1 (R)-Phenylephrine Synthesis Overview

(R)-Phenylephrine is a well-established sympathomimetic amine. Its synthesis can be achieved through various routes, often starting from precursors like m-hydroxybenzaldehyde. One common approach involves the formation of an amino ketone intermediate, followed by asymmetric reduction to yield the desired (R)-enantiomer.

1.1.2 L-Pidolic Acid (L-Pyroglutamic Acid) Synthesis

L-pidolic acid is a derivative of L-glutamic acid. It can be readily synthesized by the thermal dehydration and cyclization of L-glutamic acid.[1][2][3] This process involves heating L-glutamic acid, which results in the loss of a water molecule to form the five-membered lactam ring of pidolic acid.[1]

Proposed Synthesis of this compound (Salt Formation)

This protocol describes a laboratory-scale synthesis based on standard acid-base salt formation principles.

Experimental Protocol:

-

Reactant Preparation: Accurately weigh equimolar amounts of (R)-phenylephrine free base and L-pidolic acid.

-

Dissolution: Dissolve the (R)-phenylephrine in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol) with gentle warming if necessary. In a separate vessel, dissolve the L-pidolic acid in the same solvent.

-

Reaction: Slowly add the L-pidolic acid solution to the (R)-phenylephrine solution with constant stirring at ambient temperature.

-

Precipitation & Isolation: The this compound salt is expected to precipitate out of the solution upon formation. If precipitation is slow, the solution can be cooled in an ice bath to facilitate crystallization.

-

Filtration: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted precursors.

-

Drying: Dry the final product under vacuum to yield this compound as a crystalline solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure. The ¹H and ¹³C NMR spectra of this compound are expected to show a combination of signals corresponding to both the phenylephrine and pidolate moieties.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Analysis: Integrate the signals and compare the chemical shifts to reference spectra of phenylephrine and pidolic acid to confirm the presence of both components in a 1:1 molar ratio.

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will confirm the presence of key bonds from both constituent parts.

Experimental Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount of the dry this compound powder directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic peaks for O-H (alcohol and carboxylic acid), N-H (amine and amide), C=O (amide and carboxylic acid), and aromatic C-H and C=C bonds.

2.1.3 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the constituent ions. Under electrospray ionization (ESI), the salt will dissociate, allowing for the detection of the individual phenylephrine cation and pidolate anion.

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Infusion: Infuse the sample directly into the ESI source or inject it through an LC system.

-

Acquisition: Acquire mass spectra in both positive and negative ion modes.

-

Analysis: Look for the molecular ion peak for phenylephrine [M+H]⁺ in the positive mode and the pidolate ion [M-H]⁻ in the negative mode.

Chromatographic Characterization

2.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for determining the purity of the synthesized this compound and quantifying any impurities. A reverse-phase method is commonly employed for phenylephrine analysis.[4][5]

Experimental Protocol (Purity Assay):

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatography: Inject the sample onto the HPLC system using the parameters outlined in Table 2.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where phenylephrine has strong absorbance (e.g., 273 nm or 280 nm).[5]

-

Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Data Presentation

Quantitative data from the synthesis and characterization should be summarized for clarity and comparison.

Table 1: Hypothetical Synthesis and Physicochemical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ · C₅H₇NO₃ |

| Molecular Weight | 296.32 g/mol |

| Theoretical Yield | >95% |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Freely soluble in water[5] |

Table 2: HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 25°C[4] |

| Detection Wavelength | 280 nm[5] |

| Retention Time | To be determined experimentally |

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons (phenylephrine), aliphatic protons on the ethylamine chain (phenylephrine), and protons of the pyrrolidone ring (pidolate). |

| IR (cm⁻¹) | ~3300 (O-H/N-H stretch), ~1700 (C=O stretch, amide/acid), ~1600 (aromatic C=C stretch). |

| MS (ESI) | Positive Mode: [M+H]⁺ at m/z 168.1 (for phenylephrine).Negative Mode: [M-H]⁻ at m/z 128.0 (for pidolic acid). |

Phenylephrine Signaling Pathway

Phenylephrine exerts its physiological effects by acting as a selective agonist for the α₁-adrenergic receptor. The activation of this receptor initiates a well-defined intracellular signaling cascade.[6][7]

The α₁-adrenergic receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. Upon phenylephrine binding, the following cascade is initiated:

-

Gq Activation: The activated receptor promotes the exchange of GDP for GTP on the Gq alpha subunit, causing its activation and dissociation.

-

PLC Activation: The activated Gq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]

-

Downstream Effects:

-

IP₃ Pathway: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6][7]

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[7]

-

The resulting increase in intracellular calcium and activation of PKC lead to various cellular responses, including smooth muscle contraction, which is the basis for phenylephrine's vasoconstrictive and decongestant effects.

Caption: Phenylephrine's α₁-adrenergic signaling pathway.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 4. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylephrine Pidolate: A Comprehensive Technical Review of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine is a well-established alpha-1 adrenergic receptor agonist utilized primarily as a vasoconstrictor and nasal decongestant. While commonly available as the hydrochloride salt, alternative salt forms such as phenylephrine pidolate are of interest for potential modifications in bioavailability, stability, and formulation characteristics. This technical guide provides an in-depth review of the core chemical properties of this compound, drawing upon available data for its constituent components: phenylephrine and pidolic acid. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of phenylephrine-based therapeutics. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant analytical and synthetic procedures are provided.

Introduction to this compound

This compound is an organic salt formed from the reaction of the basic phenylephrine molecule with the acidic pidolic acid (also known as pyroglutamic acid). The formation of this salt can potentially alter the physicochemical properties of phenylephrine, which may influence its pharmacokinetic and pharmacodynamic profile. As direct experimental data for this compound is limited in publicly available literature, this guide will provide a comprehensive overview based on the individual properties of phenylephrine and pidolic acid.

Chemical Properties

The chemical properties of this compound are determined by the synergistic combination of the phenylephrine cation and the pidolate anion.

Phenylephrine

Phenylephrine is a synthetic sympathomimetic amine. Its chemical and physical properties are well-documented.

Table 1: Physicochemical Properties of Phenylephrine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [2] |

| IUPAC Name | (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol | [1] |

| CAS Number | 59-42-7 | [3] |

| Melting Point | 170-171 °C | |

| pKa | 8.77 (phenolic OH), 9.84 (amino group) | |

| LogP | -0.3 | [1] |

| Solubility | Freely soluble in water and alcohol. | [1] |

Pidolic Acid (Pyroglutamic Acid)

Pidolic acid is a cyclic amino acid derivative. It is a naturally occurring compound found in various biological tissues.

Table 2: Physicochemical Properties of Pidolic Acid

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxylic acid |

| CAS Number | 98-79-3 |

| Melting Point | 155-157 °C |

| Appearance | Pale yellow crystalline solid |

This compound (Projected Properties)

Based on the properties of its components, the following properties for this compound can be projected. It is crucial to note that these are theoretical and require experimental verification.

Table 3: Projected Physicochemical Properties of this compound

| Property | Projected Value |

| Molecular Formula | C₁₄H₂₀N₂O₅ |

| Molecular Weight | 296.32 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be water-soluble |

Synthesis of Phenylephrine and its Salts

Several synthetic routes for phenylephrine have been reported. A common approach involves the reaction of 3-hydroxyacetophenone with a suitable aminating agent followed by reduction. The formation of a salt, such as the pidolate, is typically achieved by reacting the free base of phenylephrine with the corresponding acid in a suitable solvent.

General Synthesis of Phenylephrine

A general synthetic scheme for phenylephrine is outlined below.[4][5]

Caption: General synthetic pathway for phenylephrine.

Salt Formation (this compound)

The synthesis of this compound would involve the reaction of equimolar amounts of phenylephrine free base and pidolic acid in a suitable solvent, followed by crystallization of the resulting salt.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of phenylephrine and its salts is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

High-Performance Liquid Chromatography (HPLC) for Phenylephrine Analysis

A validated stability-indicating RP-HPLC method is essential for the determination of phenylephrine in bulk and pharmaceutical dosage forms.

Table 4: Typical HPLC Parameters for Phenylephrine Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). | [6][7] |

| Flow Rate | Typically 1.0 mL/min | [6] |

| Detection | UV at 272 nm or 280 nm | [6] |

| Injection Volume | 20 µL | [6] |

| Temperature | Ambient or controlled (e.g., 25 °C) | [6] |

Experimental Protocol: HPLC Assay of Phenylephrine Hydrochloride

The following protocol is a representative example for the HPLC analysis of phenylephrine hydrochloride, which can be adapted for this compound.[6]

1. Preparation of Mobile Phase:

-

Prepare a buffer solution (e.g., 20 mM potassium dihydrogen phosphate).

-

Adjust the pH to 3.0 with phosphoric acid.

-

Mix the buffer with methanol in a ratio of 80:20 (v/v).

-

Filter through a 0.45 µm membrane filter and degas.

2. Preparation of Standard Solution:

-

Accurately weigh about 25 mg of phenylephrine hydrochloride reference standard into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

-

Further dilute to a working concentration of 100 µg/mL with the mobile phase.

3. Preparation of Sample Solution:

-

For a tablet formulation, weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of phenylephrine hydrochloride into a 25 mL volumetric flask.

-

Add about 15 mL of mobile phase and sonicate for 15 minutes.

-

Dilute to volume with the mobile phase and mix.

-

Filter a portion of this solution through a 0.45 µm syringe filter.

-

Dilute the filtrate with the mobile phase to obtain a final concentration of 100 µg/mL.

4. Chromatographic Conditions:

-

As specified in Table 4.

5. Procedure:

-

Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the quantity of phenylephrine hydrochloride in the sample.

References

An In-depth Technical Guide on the Core Mechanism of Action of Phenylephrine Pidolate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for phenylephrine, the active pharmacological moiety in phenylephrine pidolate. Phenylephrine is a synthetic sympathomimetic amine that functions as a selective alpha-1 adrenergic receptor agonist.[1][2] This document details its molecular interactions, downstream signaling cascades, pharmacodynamic properties, and pharmacokinetic profile. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction to this compound

This compound is a salt formulation in which the active sympathomimetic agent, phenylephrine, is paired with pidolic acid (also known as pyroglutamic acid). The pharmacological effects of this compound are attributable to the phenylephrine component. Pidolic acid, a cyclized derivative of glutamic acid, is a naturally occurring amino acid derivative found in various tissues and is considered a pharmacologically inactive counter-ion in this formulation.[3][4][5] Phenylephrine is widely used clinically as a nasal decongestant and as a vasopressor to manage hypotension, particularly in the context of anesthesia and septic shock.[1][6][7] Its therapeutic effects are a direct consequence of its interaction with the adrenergic system.

Core Mechanism of Action: Selective α1-Adrenergic Agonism

Phenylephrine's primary mechanism of action is its function as a direct and selective agonist for α1-adrenergic receptors, with minimal to no activity at α2 or β-adrenergic receptors.[1][2][8] As a direct-acting sympathomimetic, its effects are not dependent on the release of endogenous catecholamines like norepinephrine.[8]

The activation of α1-adrenergic receptors on the surface of vascular smooth muscle cells is the principal event initiating its physiological effects.[8] This interaction leads to vasoconstriction of both arteries and veins, resulting in an increase in systemic vascular resistance and a subsequent rise in systolic and diastolic blood pressure.[2] In the context of nasal congestion, this vasoconstriction reduces blood flow to the nasal mucosa, decreasing swelling and permitting better drainage of the sinus cavities.[9]

Intracellular Signaling Pathways

The binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. The α1-receptor is primarily coupled to the Gq/11 family of G-proteins.

3.1 The Canonical Gq/PLC/IP3 Pathway

-

G-Protein Activation: Upon agonist binding, the α1-receptor undergoes a conformational change, activating the associated Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C.[10]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[10][11]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calcium-calmodulin-dependent protein kinase II (CaMKII) and, critically, the binding of Ca2+ to calmodulin.[9][10][12] This complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

3.2 Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Phenylephrine-induced α1-receptor activation also engages other signaling pathways, notably the extracellular-signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in cellular growth and proliferation.[10][13] This activation can be mediated by both Gq/11-dependent and independent mechanisms and contributes to the complex cellular responses elicited by phenylephrine.

Caption: Phenylephrine Signaling Pathway.

Quantitative Data: Pharmacodynamics and Pharmacokinetics

The following tables summarize key quantitative parameters for phenylephrine, derived from various in vitro and in vivo studies.

Table 1: Pharmacodynamic Parameters

| Parameter | Receptor Subtype | Species/Tissue | Value | Reference |

| pKi | α1A-adrenoceptor | Rat submaxillary glands | 6.01 | [14] |

| pKi | α1A-adrenoceptor | Human (recombinant) | 4.70 | [15] |

| pKi | α1B-adrenoceptor | Human (recombinant) | 4.87 | [15] |

| pKi | α1D-adrenoceptor | Human (recombinant) | 5.86 | [15] |

| pEC50 | α1A-adrenoceptor | Rat vas deferens | 5.78 | [14] |

| pEC50 | α1-adrenoceptor | Rat aorta | 5.46 ± 0.31 | [16] |

Table 2: Pharmacokinetic Parameters (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~38-40% | [2][17] |

| Time to Peak Plasma (Tmax) | 1 - 2 hours | [17][18] |

| Elimination Half-life (t½) | 2 - 3 hours | [2][17][18] |

| Volume of Distribution (Vd) | 200 - 500 L | [17] |

| Metabolism | Extensive first-pass (gut wall, liver) via MAO, sulfation, glucuronidation | [2][17][18] |

| Excretion | Primarily renal (as metabolites) | [1][18] |

Experimental Protocols

Understanding the mechanism of action of phenylephrine has been facilitated by a range of standard pharmacological assays. Below are generalized protocols for two key types of experiments.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines a method to determine the binding affinity of phenylephrine for α1-adrenergic receptors.

-

Preparation of Membranes:

-

Homogenize tissue or cultured cells (e.g., HEK293 cells expressing the human α1A-adrenoceptor) in an ice-cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Competitive Binding Reaction:

-

In a series of tubes, add a fixed concentration of a radiolabeled antagonist with high affinity for the receptor (e.g., [3H]prazosin).

-

Add increasing concentrations of unlabeled phenylephrine (the competitor).

-

To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine) to a separate set of tubes.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the reactions at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes but allow unbound ligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Plot the percentage of specific binding against the log concentration of phenylephrine.

-

Calculate the IC50 (the concentration of phenylephrine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: General Workflow for Radioligand Binding Assay.

In Vitro Functional Assay for Potency (EC50)

This protocol describes a method to measure the functional potency of phenylephrine by assessing its ability to induce contraction in an isolated tissue preparation, such as rat vas deferens or aorta.

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., a rat) according to approved ethical protocols.

-

Dissect the target tissue (e.g., thoracic aorta) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Cut the tissue into rings or strips of appropriate size.

-

-

Organ Bath Setup:

-

Mount the tissue segments in an organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

-

Connect one end of the tissue to a fixed holder and the other to an isometric force transducer to measure contractile force.

-

Allow the tissue to equilibrate under a resting tension for a set period (e.g., 60 minutes), with periodic washing.

-

-

Cumulative Concentration-Response Curve:

-

After equilibration, add phenylephrine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.

-

Allow the tissue to reach a stable contractile response at each concentration before adding the next.

-

Record the peak tension developed at each concentration.

-

-

Data Analysis:

-

Normalize the responses, typically by expressing them as a percentage of the maximum contraction achieved.

-

Plot the normalized response against the log concentration of phenylephrine.

-

Fit the data to a sigmoidal (four-parameter logistic) curve.

-

Determine the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) from the curve.

-

Conclusion

The mechanism of action of this compound is centered on the activity of phenylephrine as a selective α1-adrenergic receptor agonist. Its interaction with these receptors on vascular smooth muscle initiates a Gq/11-mediated signaling cascade, leading to increased intracellular calcium and subsequent vasoconstriction. This direct-acting sympathomimetic effect, coupled with its well-characterized pharmacokinetic profile, underpins its utility as both a nasal decongestant and a vasopressor. A thorough understanding of its molecular pharmacology, as detailed in this guide, is essential for its appropriate clinical application and for the development of novel adrenergic agents.

References

- 1. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phenylephrine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. wbcil.com [wbcil.com]

- 5. L-Pyroglutamic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 10. karger.com [karger.com]

- 11. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling Pathway for Endothelin-1- and Phenylephrine-Induced cAMP Response Element Binding Protein Activation in Rat Ventricular Myocytes: Role of Inositol 1,4,5-Trisphosphate Receptors and CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medsafe.govt.nz [medsafe.govt.nz]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility Profile of Phenylephrine and its Salts

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the solubility profile of phenylephrine, with a primary focus on phenylephrine hydrochloride due to the limited availability of public data on phenylephrine pidolate. The principles of salt formation and their impact on solubility are discussed to provide a theoretical framework for understanding the potential properties of the pidolate salt.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist widely used as a nasal decongestant and a vasopressor. Its efficacy and bioavailability are intrinsically linked to its physicochemical properties, most notably its solubility. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. This guide provides a detailed examination of the solubility of phenylephrine, summarizing available quantitative data, outlining experimental protocols for solubility determination, and illustrating key biological pathways.

Quantitative Solubility Data: Phenylephrine Hydrochloride

Due to a lack of specific quantitative data for this compound in publicly accessible literature, this section focuses on the well-documented solubility of phenylephrine hydrochloride. This information serves as a crucial baseline for understanding the solubility characteristics of phenylephrine.

| Solvent/Medium | Solubility | Temperature | Citation |

| Water | Very soluble / Freely soluble / ≥ 100 mg/mL | 21°C | [1][2][3] |

| Water | 100 mg/mL (requires sonication) | Not Specified | [4][5] |

| Ethanol (95% or 96%) | Freely soluble | Not Specified | [1][6][7] |

| Ethanol | ~25 mg/mL | Not Specified | |

| Ethanol | 41 mg/mL | Not Specified | [8] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (requires sonication) | Not Specified | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 41 mg/mL | Not Specified | [8] |

| Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | Not Specified | |

| Glycerin | Freely soluble | Not Specified | [9] |

| Diethyl Ether | Practically insoluble | Not Specified | [1] |

| Chloroform | Insoluble | Not Specified | [6] |

The Influence of the Pidolate Counter-ion on Solubility

While specific data for this compound is unavailable, the principles of pharmaceutical salt selection can offer insights into its potential solubility profile compared to the hydrochloride salt.

-

Pidolic Acid (Pyroglutamic Acid): Pidolic acid is an organic acid. The formation of a salt with an organic acid counter-ion can sometimes lead to different solubility characteristics compared to an inorganic acid salt like hydrochloride.

-

Potential for Altered Lipophilicity: Depending on the overall properties of the resulting salt, the pidolate form could exhibit either increased or decreased lipophilicity compared to the hydrochloride form. A more lipophilic salt may show enhanced solubility in non-polar or semi-polar organic solvents and lipid-based formulation vehicles.

-

pH-Solubility Profile: The pKa of pidolic acid will influence the pH-solubility profile of this compound. This could be advantageous in specific formulation strategies where pH-dependent dissolution is desired.

Without experimental data, these points remain theoretical. Empirical determination of the solubility of this compound through well-established protocols is necessary for a definitive understanding.

Experimental Protocols for Solubility Determination

The following section details a standard methodology for determining the thermodynamic solubility of a pharmaceutical compound, such as this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[10]

Thermodynamic Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent system.

Materials:

-

The active pharmaceutical ingredient (API) (e.g., this compound)

-

Selected solvent systems (e.g., purified water, phosphate buffers at various pH levels, ethanol)

-

Stoppered flasks or vials

-

Orbital shaker or other suitable agitation device maintained at a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

-

Calibrated pH meter

Procedure:

-

Preparation: Add an excess amount of the API to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature and agitation speed. The agitation should be sufficient to keep the solid suspended without creating excessive turbulence. The equilibration time can vary, but 24 to 72 hours is common to ensure equilibrium is reached.[11]

-

Phase Separation: After the equilibration period, allow the suspensions to settle. To separate the solid from the liquid phase, the samples are typically centrifuged at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no undissolved particles are included, the supernatant is often filtered through a syringe filter.

-

Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method.

-

pH Measurement: The pH of the saturated solution should be measured and reported, as it can significantly influence the solubility of ionizable compounds.[10]

Mandatory Visualizations

Phenylephrine Signaling Pathway

Phenylephrine primarily exerts its effects through the activation of α1-adrenergic receptors, which are G-protein coupled receptors. The signaling cascade leads to an increase in intracellular calcium, resulting in smooth muscle contraction.

Caption: Phenylephrine's α1-adrenergic receptor signaling cascade.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in a typical shake-flask solubility experiment.

Caption: A generalized workflow for the shake-flask solubility determination method.

Conclusion

The solubility of phenylephrine is a critical parameter influencing its formulation and therapeutic efficacy. While extensive data is available for phenylephrine hydrochloride, highlighting its high aqueous solubility, there is a notable absence of specific data for this compound. The provided experimental protocols offer a standardized approach for determining the solubility of the pidolate salt, which would be essential for its development and regulatory approval. The signaling pathway of phenylephrine underscores the importance of its bioavailability, which is directly related to its solubility and dissolution characteristics. Further research into the physicochemical properties of this compound is warranted to fully understand its potential as a viable alternative to the hydrochloride salt.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. (R)-Phenylephrine Hydrochlorid CAS#: 61-76-7 [m.chemicalbook.com]

- 3. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. drugfuture.com [drugfuture.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. pubcompare.ai [pubcompare.ai]

Spectroscopic Analysis of Phenylephrine Pidolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of phenylephrine pidolate. Due to the limited availability of direct spectroscopic data for this compound, this document presents a detailed analysis of phenylephrine hydrochloride and pidolic acid as individual components. The guide further extrapolates the expected spectroscopic characteristics of this compound based on the functional group interactions inherent in its salt form. Detailed experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided. Quantitative data is summarized in structured tables for comparative analysis. Additionally, this guide includes a visualization of the primary signaling pathway of phenylephrine to provide a broader context for its pharmacological activity.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist widely used as a nasal decongestant and vasopressor. It is available in various salt forms to enhance its stability and bioavailability. This compound is a salt formed from the basic phenylephrine molecule and the acidic pidolic acid (also known as pyroglutamic acid). The spectroscopic characterization of this specific salt is crucial for quality control, formulation development, and regulatory compliance. This guide outlines the fundamental spectroscopic methods for the analysis of this compound, offering both established data for its constituent parts and predictive analysis for the salt form.

Spectroscopic Analysis

The spectroscopic signature of this compound is a composite of the characteristics of the phenylephrine cation and the pidolate anion. The formation of the salt primarily influences the spectral features of the secondary amine in phenylephrine and the carboxylic acid in pidolic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of phenylephrine. The primary chromophore in the phenylephrine molecule is the substituted benzene ring.

Expected Characteristics for this compound: The UV-Vis spectrum of this compound is expected to be dominated by the phenylephrine moiety, as pidolic acid does not possess a significant chromophore that absorbs in the same region. The absorption maximum is therefore anticipated to be very similar to that of phenylephrine hydrochloride.

Table 1: UV-Vis Spectroscopic Data

| Analyte | Solvent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linearity Range (µg/mL) |

| Phenylephrine Hydrochloride | Methanol | 203 | Not Reported | 10-50 |

| Phenylephrine Hydrochloride | Alkaline Medium (with diazotized sulphanilic acid) | 441 | 8.51 x 10³ | 0.2-20 |

| Phenylephrine Hydrochloride | Acidic Medium (with N-bromosuccinamide and methyl orange) | 518 | 1.0705 x 10⁵ | 2-25 (in 20 mL) |

| Phenylephrine Hydrochloride | Phosphate Buffer (pH 12, with sodium nitroprusside and hydroxylamine hydrochloride) | 714 | 4.4610 x 10⁴ | 0.2-8 |

Data is for Phenylephrine Hydrochloride as a proxy for this compound.

Experimental Protocol: UV-Vis Spectrophotometry

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water). Create a series of dilutions to cover the expected linear range.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the same solvent as the standard and dilute to a concentration within the calibration range.

-

Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), using the solvent as a blank.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the sample from the calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis

UV-Vis Analysis Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the pidolate salt will cause characteristic shifts in the vibrational frequencies of the amine group of phenylephrine and the carboxylate group of pidolic acid.

Expected Characteristics for this compound:

-

Disappearance of Carboxylic Acid Bands: The broad O-H stretch (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1730 cm⁻¹) of the carboxylic acid in pidolic acid will be replaced by the characteristic asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

-

Appearance of Ammonium Bands: The secondary amine N-H stretch of phenylephrine (around 3300-3500 cm⁻¹) will be shifted and broadened due to the formation of a secondary ammonium salt (R₂NH₂⁺). New bands corresponding to N-H⁺ bending vibrations may appear around 1500-1600 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Phenylephrine (as free base) | Pidolic Acid | Expected in this compound |

| O-H (Phenolic) | ~3300-3400 | - | ~3300-3400 |

| O-H (Alcohol) | ~3350-3450 | - | ~3350-3450 |

| N-H (Amine) | ~3300-3500 (weak) | - | Disappears/Shifts |

| N-H⁺ (Ammonium) | - | - | Broadened bands ~2200-3000 |

| C=O (Carboxylic Acid) | - | ~1700-1730 | Disappears |

| COO⁻ (Carboxylate) | - | - | ~1550-1610 (asymmetric), ~1400-1450 (symmetric) |

| C-O (Alcohol/Phenol) | ~1200-1300 | - | ~1200-1300 |

| Aromatic C-H | ~3000-3100 | - | ~3000-3100 |

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the sample directly onto the ATR crystal.

-

-

Measurement: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra of phenylephrine, pidolic acid, and known salt forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Expected Characteristics for this compound:

-

¹H NMR:

-

The proton of the secondary amine in phenylephrine will experience a downfield shift upon protonation.

-

The chemical shifts of the protons adjacent to the amine and the aromatic protons of phenylephrine may also be slightly affected.

-

The proton of the carboxylic acid in pidolic acid will be absent.

-

The protons of the pyrrolidone ring in pidolic acid are expected to show minor shifts.

-

-

¹³C NMR:

-

The carbon atom of the carboxylate group in pidolate will show a characteristic chemical shift, different from the carboxylic acid carbon.

-

The carbons adjacent to the nitrogen in phenylephrine will be deshielded and shift downfield upon salt formation.

-

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are approximate values and will vary with solvent and other experimental conditions.)

| Atom | Phenylephrine Moiety | Pidolate Moiety |

| ¹H NMR | ||

| Aromatic Protons | 6.5 - 7.5 | - |

| CH-OH | ~4.5 - 5.0 | - |

| CH₂-N | ~2.5 - 3.0 | 2.0 - 2.5 (CH₂) |

| N-CH₃ | ~2.2 - 2.7 | - |

| NH₂⁺ | Variable, downfield | - |

| CH-COOH | - | ~4.0 - 4.5 |

| ¹³C NMR | ||

| Aromatic Carbons | 110 - 160 | - |

| C-OH | ~70 - 75 | - |

| C-N | ~50 - 60 | - |

| N-CH₃ | ~30 - 40 | - |

| C=O (Carboxylate) | - | ~175 - 185 |

| Pyrrolidone Carbons | - | 25 - 60 |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Measurement: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.

-

Data Analysis: Assign the peaks to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and is a powerful tool for confirming the molecular weight and fragmentation pattern of a compound.

Expected Characteristics for this compound:

-

Electrospray Ionization (ESI): In positive ion mode, the spectrum will show a peak corresponding to the protonated phenylephrine molecule [M+H]⁺ at m/z 168. In negative ion mode, a peak for the deprotonated pidolate molecule [M-H]⁻ at m/z 128 would be expected.

-

Tandem MS (MS/MS): Fragmentation of the phenylephrine ion (m/z 168) will likely involve the loss of water, leading to a fragment at m/z 150. Further fragmentation can also be observed.

Table 4: Mass Spectrometry Data

| Analyte | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) |

| Phenylephrine | ESI (+) | 168 [M+H]⁺ | 150 (loss of H₂O), 119, 91 |

| Pidolic Acid | ESI (-) | 128 [M-H]⁻ | Not specified |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization source (e.g., methanol/water with a small amount of formic acid for positive mode or ammonia for negative mode).

-

Infusion/Injection: Introduce the sample into the mass spectrometer either by direct infusion or via an LC column.

-

Measurement: Acquire mass spectra in both positive and negative ion modes. Perform MS/MS analysis on the parent ions of interest.

-

Data Analysis: Interpret the mass spectra to confirm the presence of phenylephrine and pidolate ions and analyze the fragmentation patterns.

Logical Flow for Spectroscopic Identification of this compound

Spectroscopic Identification Workflow

Phenylephrine Signaling Pathway

Phenylephrine exerts its pharmacological effects by acting as a selective agonist for α1-adrenergic receptors. The binding of phenylephrine to these G-protein coupled receptors initiates a downstream signaling cascade.

Phenylephrine Signaling Pathway

Conclusion

While direct spectroscopic data for this compound is not extensively published, a comprehensive analytical profile can be constructed from the well-documented spectra of phenylephrine and pidolic acid. The key spectroscopic changes upon salt formation are predictable and provide a reliable basis for the identification and quantification of this compound. The experimental protocols and reference data provided in this guide serve as a foundational resource for researchers and professionals in the pharmaceutical industry engaged in the analysis of this compound.

Disclaimer

The information provided in this document is intended for scientific and research purposes only. The predicted spectroscopic data should be confirmed by empirical analysis of a certified reference standard of this compound. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.

Section 1: Crystal Structure of Phenylephrine Pidolate - A Data Gap

A comprehensive analysis of the available structural and signaling pathway information on Phenylephrine Pidolate reveals a notable absence of publicly accessible crystal structure data. Despite extensive searches of crystallographic databases, peer-reviewed literature, and patent filings, no experimental data on the crystal structure of this compound could be retrieved. This technical guide, therefore, pivots to the available and relevant biochemical information, focusing on the well-documented signaling pathways of phenylephrine, a critical aspect for researchers, scientists, and drug development professionals.

As of the latest available information, the three-dimensional atomic arrangement of this compound in a crystalline solid-state has not been determined or, if determined, has not been deposited in public databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, quantitative crystallographic data, including unit cell dimensions, bond lengths, bond angles, and torsion angles, are not available. Similarly, detailed experimental protocols for the crystallization and X-ray diffraction analysis of this compound are absent from the scientific literature.

This lack of data prevents a detailed discussion of the solid-state properties of this specific salt, such as its packing arrangement, hydrogen bonding network, and potential polymorphic forms, which are crucial for understanding its physicochemical properties, including solubility, stability, and bioavailability.

Section 2: Phenylephrine Signaling Pathways

Phenylephrine is a selective α1-adrenergic receptor agonist. Its pharmacological effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family. The activation of α1-adrenergic receptors by phenylephrine initiates a cascade of intracellular events that ultimately lead to various physiological responses.

Canonical Gq Signaling Pathway

The primary signaling pathway activated by phenylephrine is the Gq pathway. The binding of phenylephrine to the α1-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration leads to the activation of various calcium-dependent proteins, such as calmodulin and protein kinase C (PKC), which mediate a wide range of cellular responses, including smooth muscle contraction.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a variety of downstream target proteins, leading to cellular responses such as cell growth, proliferation, and differentiation.

Figure 1: Phenylephrine Gq Signaling Pathway.

Experimental Workflow for Studying Phenylephrine Signaling

Investigating the signaling pathways of phenylephrine typically involves a series of in vitro and in vivo experiments. A general experimental workflow is outlined below.

Figure 2: General Experimental Workflow.

Section 3: Methodologies for Key Experiments

Detailed protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for key experiments used to elucidate phenylephrine's signaling pathways.

Cell Culture and Treatment

-

Cell Lines: A7r5 rat aortic smooth muscle cells (ATCC® CRL-1444™) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are serum-starved for 24 hours prior to treatment with varying concentrations of phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M) for different time points (e.g., 0, 5, 15, 30, 60 minutes).

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-PKC, total PKC) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Intracellular Calcium Measurement

-

Cell Preparation: Cells are seeded on glass coverslips and allowed to adhere overnight.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological salt solution for 30-60 minutes at 37°C.

-

Imaging: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Cells are excited at 340 nm and 380 nm, and the emitted fluorescence is collected at 510 nm. The ratio of the fluorescence intensities (F340/F380) is used to determine the intracellular calcium concentration. A baseline is recorded before the addition of phenylephrine, and the change in the fluorescence ratio upon stimulation is monitored over time.

Section 4: Quantitative Data Summary

Due to the absence of crystal structure data for this compound, this section cannot be populated with the intended crystallographic parameters. However, for illustrative purposes, a template table for such data is provided below.

| Crystallographic Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| R-factor (%) | Data Not Available |

Table 1: Template for Crystallographic Data of this compound.

Conclusion

While the crystal structure of this compound remains elusive in the public domain, a wealth of information exists regarding the signaling mechanisms of phenylephrine. This guide provides a detailed overview of the canonical Gq signaling pathway activated by phenylephrine, along with standardized experimental workflows and protocols for its investigation. The provided diagrams and methodologies serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug development. The clear data gap in the solid-state characterization of this compound highlights an opportunity for future research to contribute to a more complete understanding of this pharmaceutical compound.

In Vitro Alpha-1 Adrenergic Receptor Activity of Phenylephrine Pidolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a synthetic sympathomimetic amine that acts as a selective agonist of alpha-1 adrenergic receptors.[1][2] This activity underlies its widespread clinical use as a vasopressor to increase blood pressure and as a nasal decongestant.[3][4] While commonly available as the hydrochloride salt, this technical guide focuses on the in vitro alpha-1 adrenergic receptor activity of phenylephrine, with the understanding that the pidolate salt is not expected to alter the intrinsic pharmacological properties of the phenylephrine molecule at the receptor level. This document provides a comprehensive overview of its receptor binding affinity, functional potency, and the associated signaling pathways, compiled from various in vitro studies.

Quantitative Data Summary

The following tables summarize the binding affinities (pKi) of phenylephrine for the three alpha-1 adrenergic receptor subtypes.

Table 1: Binding Affinity of Phenylephrine for Human Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | pKi |

| α1A | 4.70[5] |

| α1B | 4.87[5] |

| α1D | 5.86[5] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Signaling Pathways

Phenylephrine exerts its effects by activating alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq/11 family of G proteins.[3][6][7] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, initiating a downstream signaling cascade.

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][7] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response, such as smooth muscle contraction.[1][3]

Recent studies have also indicated that alpha-1 adrenergic receptor activation by phenylephrine can transactivate other signaling pathways, including the ERK1/2 and Stat3 pathways.[8][9]

Experimental Protocols

Detailed experimental protocols for assessing the in vitro alpha-1 adrenergic receptor activity of a compound like phenylephrine typically involve radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay measures the direct interaction of a compound with the receptor.

Objective: To determine the binding affinity (Ki) of phenylephrine for alpha-1 adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the alpha-1 adrenergic receptor subtype of interest (e.g., HEK293 cells transfected with the human α1A, α1B, or α1D receptor) are harvested.[10]

-

The cells are homogenized in a cold buffer and subjected to centrifugation to isolate the cell membranes containing the receptors.[11]

-

-

Binding Reaction:

-

The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin, a known high-affinity antagonist for alpha-1 receptors) and varying concentrations of the unlabeled test compound (phenylephrine).[12]

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.[11]

-

-

Separation and Detection:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

The radioactivity retained on the filter is quantified using a scintillation counter.

-

-

Data Analysis:

-

Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the unlabeled compound.

-

The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assay (e.g., Calcium Mobilization Assay)

This assay measures the cellular response following receptor activation.

Objective: To determine the potency (EC50) and efficacy of phenylephrine in activating alpha-1 adrenergic receptors.

Methodology:

-

Cell Culture:

-

Cells endogenously or recombinantly expressing the alpha-1 adrenergic receptor subtype of interest are cultured in appropriate media.

-

-

Fluorescent Dye Loading:

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Compound Addition:

-

Varying concentrations of phenylephrine are added to the cells.

-

-

Signal Detection:

-

The change in intracellular calcium concentration upon addition of phenylephrine is measured using a fluorescence plate reader or microscope.

-

-

Data Analysis:

-

Dose-response curves are generated by plotting the fluorescence intensity (or ratio) against the concentration of phenylephrine.

-

The EC50 value (the concentration of phenylephrine that produces 50% of the maximal response) and the maximum response (Emax) are determined from the curve.

-

Conclusion

Phenylephrine is a well-characterized selective alpha-1 adrenergic receptor agonist. Its in vitro activity is primarily mediated through the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium. The binding affinity of phenylephrine varies slightly among the alpha-1 adrenergic receptor subtypes, with a higher affinity for the α1D subtype. While specific data for the pidolate salt of phenylephrine is not extensively reported in the literature, the fundamental in vitro alpha-1 adrenergic receptor activity is expected to be conferred by the phenylephrine molecule itself. The experimental protocols described provide a robust framework for the continued investigation of phenylephrine and its analogs in drug discovery and development.

References

- 1. droracle.ai [droracle.ai]

- 2. quora.com [quora.com]

- 3. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 4. The physiologic implications of isolated alpha(1) adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-1 Adrenergic Receptor Transactivates Signal Transducer and Activator of Transcription-3 (Stat3) through Activation of Src and Epidermal Growth Factor Receptor (EGFR) in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

phenylephrine pidolate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylephrine is a potent and selective α1-adrenergic receptor agonist widely utilized for its vasoconstrictive and mydriatic properties. While commonly available as a hydrochloride salt, other salt forms, such as pidolate, may offer unique physicochemical and pharmacokinetic characteristics. This technical guide provides a comprehensive overview of phenylephrine, with a focus on the theoretical properties of phenylephrine pidolate, its core mechanism of action, and relevant experimental protocols. Due to the limited direct information on this compound, this document extrapolates data from the extensive research on phenylephrine and pidolic acid.

Chemical and Physical Data

A specific CAS number for this compound could not be identified in a comprehensive search of available databases. This suggests that it may not be a commonly manufactured or registered salt form. However, the fundamental properties of its constituent parts, phenylephrine and pidolic acid (also known as pyroglutamic acid), are well-characterized.

Molecular Formula and Weight

The molecular formula of phenylephrine is C₉H₁₃NO₂ and the molecular formula of pidolic acid is C₅H₇NO₃. The theoretical molecular formula for this compound would be the combination of these two molecules: C₁₄H₂₀N₂O₅ .

The table below summarizes the key quantitative data for phenylephrine and pidolic acid.

| Property | Phenylephrine | Pidolic Acid (Pyroglutamic Acid) | This compound (Theoretical) |

| CAS Number | 59-42-7[1] | 98-79-3 | Not Found |

| Molecular Formula | C₉H₁₃NO₂[1] | C₅H₇NO₃ | C₁₄H₂₀N₂O₅ |

| Molecular Weight | 167.21 g/mol [1] | 129.11 g/mol | 296.32 g/mol |

| IUPAC Name | (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol | (2S)-5-oxopyrrolidine-2-carboxylic acid | (2S)-5-oxopyrrolidine-2-carboxylate; (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-ol |

Mechanism of Action and Signaling Pathway

Phenylephrine primarily exerts its pharmacological effects by acting as a selective agonist of α1-adrenergic receptors.[2][3] This interaction initiates a well-defined intracellular signaling cascade.

Upon binding to the α1-adrenergic receptor, phenylephrine induces a conformational change in the receptor, which in turn activates a coupled heterotrimeric G-protein of the Gq alpha subunit family.[4] The activated Gq protein then stimulates phospholipase C (PLC).[4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4] The resulting increase in intracellular calcium concentration is a key event in mediating the physiological responses to phenylephrine, such as smooth muscle contraction.[2][4] Simultaneously, DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which phosphorylates various cellular proteins, contributing to the overall cellular response.

References

Phenylephrine Pidolate: A Technical Guide on Potential Therapeutic Applications

Disclaimer: The vast majority of available scientific and clinical data pertains to phenylephrine, most commonly as the hydrochloride salt. Specific research on "phenylephrine pidolate" is not widely available in published literature. This guide focuses on the active pharmaceutical ingredient, phenylephrine, with an introductory overview of pidolic acid as a potential, though not established, salt-forming moiety for this compound.

Introduction

Phenylephrine is a synthetic sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2] It is widely utilized in medicine for its vasoconstrictive and mydriatic properties.[2][3] This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, therapeutic applications, and relevant experimental data for phenylephrine.

The "pidolate" component of the query refers to pidolic acid (also known as pyroglutamic acid), a natural amino acid derivative.[4][5] Pidolic acid is explored in pharmaceutical sciences for its potential to act as a chelator and enhance the bioavailability of certain compounds, such as minerals.[4][6] While forming different salt versions of a drug is a common strategy to alter its physicochemical properties, there is a notable lack of specific data on a phenylephrine-pidolate salt. Therefore, this document will detail the properties of the active phenylephrine molecule.

Mechanism of Action and Signaling Pathway

Phenylephrine exerts its pharmacological effects by selectively binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels.[1][2] This action is direct, meaning it does not rely on the release of endogenous norepinephrine.[3] Activation of these receptors initiates a downstream signaling cascade, leading to vasoconstriction.[3]

The binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium leads to the contraction of vascular smooth muscle and subsequent vasoconstriction.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Phenylephrine Pidolate

Abstract

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Phenylephrine Pidolate. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a mobile phase of 5mM ammonium acetate (pH 4.7) and methanol (80:20 v/v) at a flow rate of 1.0 mL/min, with UV detection at 272 nm. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and specificity.

Introduction

Phenylephrine is a selective α1-adrenergic receptor agonist used primarily as a nasal decongestant.[1][2] It is commonly available as its hydrochloride salt, but other salt forms such as the pidolate may be used. A robust and reliable analytical method is crucial for ensuring the quality and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3][4] This application note describes a validated HPLC method for the quantification of this compound.

Experimental

Instrumentation

An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Chemicals and Reagents

-

This compound reference standard

-

Ammonium acetate (AR grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ortho-phosphoric acid (for pH adjustment)

Chromatographic Conditions

| Parameter | Value |

| Column | Luna® 5µm C18 (250 x 4.6mm) |

| Mobile Phase | 5mM Ammonium Acetate (pH 4.7) : Methanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 272 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Protocols

Preparation of Mobile Phase

To prepare the mobile phase, dissolve the appropriate amount of ammonium acetate in HPLC grade water to make a 5mM solution. Adjust the pH to 4.7 using diluted ortho-phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in the ratio of 80:20 (v/v) and sonicate to degas.

Preparation of Standard Stock Solution

Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase to obtain a standard stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.

Preparation of Sample Solution

For the assay of a pharmaceutical formulation, take a quantity of the formulation equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][5]

Specificity

Specificity was evaluated by analyzing the blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms were checked for any interference at the retention time of the analyte. The method was found to be specific as no interfering peaks were observed at the retention time of Phenylephrine.

Linearity

The linearity of the method was determined by analyzing a series of five concentrations of this compound over the range of 10-50 µg/mL.[6] A calibration curve was plotted as concentration versus peak area.

| Parameter | Result |

| Linearity Range | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 45872x + 1234.5 |

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration).[6] The samples were analyzed in triplicate.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |

| 80% | 24 | 23.8 | 99.17 | 0.45 |

| 100% | 30 | 29.9 | 99.67 | 0.32 |

| 120% | 36 | 35.8 | 99.44 | 0.51 |

Precision

The precision of the analytical method was determined by repeatability (intra-day) and intermediate precision (inter-day).[3] For repeatability, six replicate injections of the 30 µg/mL standard solution were made on the same day. For intermediate precision, the analysis was repeated on three different days.

| Precision | % RSD of Peak Area |

| Repeatability (Intra-day) | 0.58 |

| Intermediate Precision (Inter-day) | 0.89 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

Robustness